molecular formula C12H13Cl2NO2 B2813333 (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide CAS No. 866150-29-0

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide

Cat. No.: B2813333
CAS No.: 866150-29-0
M. Wt: 274.14
InChI Key: JKJRERQEGCAYBM-NSCUHMNNSA-N
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Description

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide is a synthetic organic compound provided for research and development purposes. This butenamide derivative features a 2,4-dichlorophenoxy moiety, a group known for its significant biological activity in other compounds . As a phenoxyacetamide analog, it serves as a valuable chemical tool for researchers investigating structure-activity relationships in herbicide science and plant growth regulation. The compound is believed to mimic the action of auxin-like herbicides, which function by inducing uncontrolled growth in susceptible plants, ultimately leading to their demise . Researchers can utilize this compound to explore its specific mechanism of action, which may involve disruption of cellular membrane integrity and uncoupling of oxidative phosphorylation in plant systems . Beyond agrochemical research, this compound holds potential for application in biochemical and pharmacological studies, particularly in probing the physiological effects of chlorinated phenoxy compounds on cellular processes. The compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Proper safety protocols must be followed during handling, as structurally similar chlorophenoxy compounds can exhibit toxicity .

Properties

IUPAC Name

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-2-3-12(16)15-6-7-17-11-5-4-9(13)8-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRERQEGCAYBM-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide typically involves the reaction of 2,4-dichlorophenoxyethylamine with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or tetrahydrofuran to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenoxy group are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide has been explored in various studies. Research indicates that derivatives of 2,4-D can modulate GABA (gamma-aminobutyric acid) receptor activity, which is crucial for neurotransmission in the central nervous system. For instance, a study demonstrated that certain derivatives could induce significant modulation of GABA-induced chloride currents, suggesting potential therapeutic applications in neurological disorders .

Environmental Impact Studies

The environmental degradation of herbicides like 2,4-D is essential for assessing their ecological impact. Studies have shown that this compound can degrade under natural conditions, following first-order kinetics. Research conducted in agricultural soils revealed degradation constants and half-lives that provide insights into the persistence of such compounds in the environment . Understanding the degradation pathways helps in evaluating the long-term ecological effects of herbicides.

Analytical Chemistry

In analytical chemistry, the development of methods to detect and quantify this compound and its metabolites is critical. Capillary electrophoresis has been utilized to analyze trace amounts of 2,4-D and related compounds in soil samples. This method allows for rapid separation and detection with high sensitivity, making it a valuable tool for environmental monitoring .

Table 1: Pharmacological Effects of this compound

Study ReferenceEffect ObservedMethodologyFindings
Modulation of GABA currentsElectrophysiological assaysSignificant modulation observed
Utilization of labeled acetatePlant physiology experimentsEnhanced utilization in treated tissues

Table 2: Environmental Degradation Rates

CompoundDegradation Constant (day1^{-1})Half-Life (days)
2,4-D0.15094.6
MCPA sodium0.27222.6

Case Study 1: Pharmacological Evaluation

A comprehensive evaluation was conducted on the effects of various 2,4-D derivatives on GABA receptors. Results indicated that specific modifications to the molecular structure significantly enhanced receptor modulation capabilities, suggesting potential for developing new therapeutic agents targeting neurological conditions.

Case Study 2: Environmental Monitoring

In a field study assessing the degradation of herbicides in agricultural soils, researchers employed capillary electrophoresis to monitor levels of this compound over time. The findings illustrated rapid degradation rates under natural conditions, emphasizing the importance of understanding herbicide behavior in ecosystems.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The 2,4-dichlorophenoxy group increases hydrophobicity (logP ~4.5 in arylacetamides ), while fluorinated or methylenedioxy substituents further modulate solubility and membrane permeability .
  • Steric Effects : Bulky substituents (e.g., methylpropanamide in 25a ) reduce Rf values, indicating lower polarity compared to simpler acetamides.

Pharmacological Activity Comparisons

Table 2. Pharmacological Profiles of Selected Analogs

Compound Class Target Enzyme/Pathway IC₅₀/Inhibition Strength Key Findings Reference
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamides COX-2 Superior to 2,4-dichlorophenoxyacetic acid Enhanced binding via thiourea pharmacophores
Cropropamide Respiratory stimulation Used in Prethcamide as a CNS stimulant
Fluorobenzyl-propanamides Pseudomonas inhibition Not quantified Structural rigidity improves target affinity

Mechanistic Insights :

  • COX-2 Inhibition: Thiourea-containing analogs (e.g., compounds 7a–h ) exhibit stronger COX-2 binding than 2,4-dichlorophenoxyacetic acid, likely due to additional hydrogen-bonding interactions. The (E)-butenamide group in the target compound may similarly enhance selectivity for COX-2’s hydrophobic active site.
  • Structural Flexibility: Cropropamide’s butenamide moiety contributes to rapid absorption but lacks anti-inflammatory activity, highlighting how minor structural changes (e.g., dichlorophenoxy vs. dimethylcarbamoyl groups) dictate therapeutic applications.

Biological Activity

(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide is a compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This article explores its biological activity, focusing on its toxicological effects, potential therapeutic applications, and the mechanisms underlying its biological effects.

Overview of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a synthetic auxin that induces uncontrolled growth in susceptible plants, leading to their death. It is absorbed through leaves and translocated to plant meristems, causing stem curling and leaf wilting . The compound has also been associated with various health risks in humans and animals, particularly through occupational exposure during agricultural applications.

Toxicological Profile

Research indicates that 2,4-D can have significant toxicological effects on various organ systems. Key findings include:

  • Hematological Effects : Repeated oral exposure in animal studies has shown decreased hematocrit and erythrocyte counts .
  • Renal Toxicity : The kidneys are identified as the most sensitive target for 2,4-D toxicity in laboratory animals .
  • Neurological Symptoms : Acute poisoning cases have demonstrated symptoms such as muscle spasms, tachycardia, and central nervous system depression .

Table 1: Summary of Toxic Effects of 2,4-D

Effect TypeObserved EffectsReference
HematologicalDecreased platelets and erythrocytes
RenalKidney damage and renal failure
NeurologicalMuscle weakness, hallucinations, coma
GastrointestinalNausea, vomiting, abdominal pain

The biological activity of this compound may be linked to its structural similarity to 2,4-D. Its mechanism of action involves modulation of cellular pathways that can lead to both therapeutic and toxic effects.

  • Cellular Interaction : Studies on isolated rat liver mitochondria indicate that 2,4-D affects mitochondrial membrane integrity and function in a concentration-dependent manner . This disruption can lead to altered ATP levels and mitochondrial dysfunction.
  • Oxidative Stress : Although some studies did not find significant oxidative stress induction by 2,4-D at certain concentrations, the potential for mitochondrial damage suggests that oxidative mechanisms could be involved at higher doses .

Case Studies

Recent case studies provide insights into the acute effects of this compound:

  • Case Study in Ethiopia : A young female farmer ingested 2,4-D in a suicide attempt. She presented with severe symptoms including loss of consciousness and required intensive care but ultimately succumbed to circulatory collapse due to multi-organ failure attributed to the compound's toxicity .
  • Occupational Exposure Study : A study measuring urinary concentrations of 2,4-D among farm families revealed significant exposure levels post-application. The study highlighted the systemic dose variations among different age groups and the importance of protective measures during herbicide application .

Potential Therapeutic Applications

Despite its toxicological profile, research into derivatives like this compound may reveal potential therapeutic uses. For instance:

  • Anticancer Activity : Some studies suggest that modifications of phenoxyacetic acids could exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth .
  • Neuropharmacological Effects : There is ongoing research into how compounds related to 2,4-D might influence neurotransmitter systems or exhibit neuroprotective properties under certain conditions.

Q & A

Q. What are the recommended synthetic routes for (E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide, and how can reaction conditions be optimized for yield and purity?

A two-step synthesis is typically employed:

  • Step 1: React 2,4-dichlorophenol with ethylenediamine derivatives under basic conditions to form the phenoxyethylamine intermediate.
  • Step 2: Condense the intermediate with (E)-2-butenoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) to achieve stereochemical control .
    Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:acid). Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

  • NMR Spectroscopy: 1H and 13C NMR confirm the (E)-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and aromatic proton splitting patterns .
  • FT-IR: Validate amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. What factors influence the solubility and stability of this compound under various storage conditions?

  • Solubility: Poor in water; dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CHCl₃). Solubility increases with pH due to deprotonation of the amide group .
  • Stability: Degrades under UV light and acidic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How should researchers design degradation studies to identify environmental transformation products of this compound, and what analytical approaches are suitable for tracking these products?

  • Experimental Design: Use OECD 308 guidelines for aqueous photolysis (λ > 290 nm) and hydrolysis (pH 4–9). Monitor degradation kinetics via LC-MS/MS with a C18 column and electrospray ionization (ESI+) .
  • Transformation Products: Employ non-targeted analysis using QTOF-MS to detect hydroxylated or dechlorinated metabolites. Compare fragmentation patterns with spectral libraries .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Validation Workflow:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic attack at the α,β-unsaturated carbonyl).
    • Compare with experimental kinetic data (e.g., Hammett plots) under controlled pH and temperature.
    • Use multivariate statistical analysis to reconcile discrepancies caused by solvent effects or steric hindrance .

Q. What in vitro models are appropriate for preliminary assessment of the compound's biological activity, considering its structural features?

  • Cellular Models: Use HepG2 cells for hepatotoxicity screening (MTT assay) and SH-SY5Y neurons for neuroactivity (Ca²⁺ flux assays).
  • Targeted Assays:
    • Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method) due to structural similarity to neuroactive amides .
    • Receptor Binding: Radioligand displacement assays (e.g., GABA₀ receptors) using tritiated ligands .

Q. How can researchers address conflicting crystallographic and spectroscopic data in structural elucidation?

  • Multi-Method Approach:
    • Obtain single-crystal X-ray diffraction data (resolution < 1.0 Å) to resolve bond angles and torsional strain .
    • Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm hydrogen bonding and packing arrangements .

Q. What methodologies are recommended for evaluating the compound's ecotoxicological impact on aquatic ecosystems?

  • Microcosm Studies: Expose Daphnia magna (48-h LC50) and algal cultures (72-h growth inhibition) under OECD 202/201 guidelines.
  • Trophic Transfer Analysis: Use stable isotope tracing (¹⁵N/¹³C) to track bioaccumulation in simulated food chains .

Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?

  • QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Cl position) with logP and IC50 values.
  • Docking Simulations: Target enzymes like COX-2 (PDB: 5KIR) to predict binding affinities and guide synthetic modifications .

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